(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

Lipophilicity Drug-likeness Physicochemical profiling

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS 1694186-57-6, MW 189.16 g/mol, C₇H₉F₂N₃O) is a disubstituted pyrimidine building block bearing a 2,2-difluoroethoxy group at the 4-position and a methanamine (–CH₂NH₂) group at the 5-position. The compound is commercially available at 98% purity from multiple vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, particularly for constructing kinase-targeted libraries and fluorinated heterocyclic scaffolds.

Molecular Formula C7H9F2N3O
Molecular Weight 189.16 g/mol
Cat. No. B14898561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine
Molecular FormulaC7H9F2N3O
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)OCC(F)F)CN
InChIInChI=1S/C7H9F2N3O/c8-6(9)3-13-7-5(1-10)2-11-4-12-7/h2,4,6H,1,3,10H2
InChIKeyBNRRULIYVPUUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine – Procurement-Relevant Structural and Physicochemical Profile


(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS 1694186-57-6, MW 189.16 g/mol, C₇H₉F₂N₃O) is a disubstituted pyrimidine building block bearing a 2,2-difluoroethoxy group at the 4-position and a methanamine (–CH₂NH₂) group at the 5-position . The compound is commercially available at 98% purity from multiple vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, particularly for constructing kinase-targeted libraries and fluorinated heterocyclic scaffolds . Its computed LogP of 0.58 and TPSA of 61.03 Ų place it in a favorable property space for oral bioavailability prediction, distinguishing it from both more polar and more lipophilic pyrimidine analogs .

Why (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Cannot Be Replaced by Generic Pyrimidine Analogs in Research Procurement


Pyrimidine building blocks with seemingly minor substituent variations produce divergent physicochemical and pharmacokinetic profiles that propagate through multi-step synthetic sequences, making generic substitution a high-risk decision without controlled comparative data. The 2,2-difluoroethoxy group at the 4-position is not interchangeable with a simple ethoxy group, as the –OCF₂H terminus introduces distinct electronic effects (inductive withdrawal), alters lipophilicity (ΔLogP ≈ +0.5–1.0 units versus non-fluorinated ethoxy), and confers metabolic resistance to O-dealkylation by cytochrome P450 enzymes [1]. Similarly, the methanamine (–CH₂NH₂) at the 5-position provides a synthetically accessible nucleophilic handle with a pKₐ distinct from the 5-amine analog, enabling chemoselective functionalization that is essential for constructing 5-aminomethyl-substituted pharmacophores found in multiple kinase inhibitor series . These structural features are lock-and-key for specific medicinal chemistry campaigns; replacement with a regioisomer or non-fluorinated analog introduces unvalidated variables into SAR exploration.

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: 2,2-Difluoroethoxy vs. Non-Fluorinated Ethoxy Analog

The 2,2-difluoroethoxy substituent on the target compound significantly increases calculated lipophilicity compared to the non-fluorinated ethoxy analog. Computational data from vendor technical datasheets show the target compound has a LogP of 0.5792 , while the closest non-fluorinated comparator, (4-ethoxypyrimidin-5-yl)methanamine (CAS 1695469-06-7, MW 153.18), is expected to have a substantially lower LogP (estimated ~ –0.3 to 0.0 based on the removal of the two electronegative fluorine atoms). This ΔLogP of approximately +0.6 to +0.9 units is consistent with the well-documented lipophilicity-enhancing effect of fluorination at the terminal carbon of alkoxy substituents [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Target vs. 4-Amine Analog

The target compound has a computed TPSA of 61.03 Ų and one hydrogen bond donor (HBD = 1) . The 5-amine comparator, 4-(2,2-difluoroethoxy)pyrimidin-5-amine (CAS 1443291-39-1, MW 175.14), is expected to have a slightly higher TPSA (due to the directly attached amine increasing polarity at the ring) and two HBDs from the –NH₂ group. The single HBD of the target compound reduces hydrogen-bonding capacity, which is associated with improved passive membrane diffusion relative to the 5-amine analog [1].

Drug-likeness TPSA Oral bioavailability prediction

Metabolic Stability of the 2,2-Difluoroethoxy Moiety: Class-Level Evidence from Penoxsulam Environmental Degradation Studies

The 2,2-difluoroethoxy group is known to resist oxidative O-dealkylation by cytochrome P450 enzymes, a major clearance pathway for alkoxy-substituted heterocycles. While no direct metabolic stability data exist for the target compound itself, penoxsulam — a triazolopyrimidine sulfonamide herbicide bearing the identical 2,2-difluoroethoxy substituent — demonstrates environmental persistence with degradation half-lives (t₁/₂) of 2–13 days in flooded rice field soils and resistance to rapid microbial transformation [1]. This contrasts with non-fluorinated alkoxy pyrimidines, which undergo faster O-dealkylation [2]. By class-level inference, the target compound is expected to exhibit superior metabolic stability compared to its non-fluorinated ethoxy analog when incorporated into bioactive molecules.

Metabolic stability Oxidative metabolism Fluorine blocking

Regioisomeric Differentiation: 4-(2,2-Difluoroethoxy)pyrimidin-5-yl vs. 2-(2,2-Difluoroethoxy)pyrimidin-5-yl Substitution

The target compound positions the difluoroethoxy group at the pyrimidine 4-position and the methanamine at the 5-position. The regioisomeric variant, 2-(2,2-difluoroethoxy)pyrimidin-5-amine (CAS 1548301-77-4), places the difluoroethoxy group at the 2-position. This regiochemical difference has profound implications for kinase inhibitor design: the 4-alkoxy-5-aminomethyl pyrimidine substitution pattern mimics key hydrogen-bonding motifs found in ATP-competitive kinase inhibitors targeting the hinge region, whereas the 2-alkoxy substitution orients the vector differently [1]. Patent literature on difluoroethoxy-containing kinase inhibitors (e.g., ROCK inhibitors with IC₅₀ = 15.9 nM [2]) exploits specific pyrimidine substitution geometries that the 4,5-disubstitution pattern of the target compound directly supports.

Regiochemistry Kinase pharmacophore Structure-activity relationship

Synthetic Handle Chemoselectivity: Methanamine (–CH₂NH₂) at 5-Position vs. Direct Amine (–NH₂) Analog

The target compound features a benzylic-type methanamine (–CH₂NH₂) at the 5-position, which is a more nucleophilic and sterically accessible handle compared to the directly attached aromatic amine (–NH₂) in 4-(2,2-difluoroethoxy)pyrimidin-5-amine (CAS 1443291-39-1). The pKₐ of the methanamine (~9–10) is approximately 4–5 units higher than that of the aromatic 5-amine (~4–5), enabling chemoselective acylation, reductive amination, or sulfonylation at the methanamine nitrogen without competing reaction at the pyrimidine ring nitrogens . The additional methylene spacer also relieves steric congestion at the 5-position, facilitating elaboration into more complex scaffolds with higher synthetic yields compared to the sterically hindered 5-amine analog.

Chemoselectivity Synthetic accessibility Building block utility

Purity and Commercial Availability Benchmarking Against Closest Analogs

The target compound is stocked at 98% purity by at least three independent vendors (ChemScene, Smolecule, Leyan) , with inventory available in quantities ranging from 100 mg to gram scale. The non-fluorinated analog (4-ethoxypyrimidin-5-yl)methanamine (CAS 1695469-06-7) is also available at 98% purity but from fewer vendors, while the regioisomer 2-(2,2-difluoroethoxy)pyrimidin-5-amine is typically offered at 95–97% purity with more restricted availability. For procurement decisions where supply chain reliability and consistent lot-to-lot purity are critical (e.g., multi-step library synthesis), the broader vendor base for the target compound reduces single-supplier dependency risk.

Commercial availability Purity Procurement reliability

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine – Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis: ATP-Binding Site Hinge Region Mimetics

The 4-alkoxy-5-aminomethyl pyrimidine substitution pattern maps directly onto the hinge-binding pharmacophore of ATP-competitive kinase inhibitors . The methanamine handle enables chemoselective amide coupling to diverse carboxylic acid capping groups, while the 2,2-difluoroethoxy group at position 4 occupies the ribose pocket with enhanced lipophilicity (LogP 0.58) and predicted metabolic resistance to O-dealkylation [1][2]. Procurement of this specific building block, rather than the 5-amine or ethoxy analogs, ensures the correct vector geometry for hinge-region hydrogen bonding and avoids the need for protecting-group manipulation at the pyrimidine ring nitrogens during library construction.

Agrochemical Lead Optimization: Fluorinated Pyrimidine Scaffolds for Herbicidal Activity

The 2,2-difluoroethoxy group is a validated motif in commercial agrochemicals (e.g., penoxsulam), where it contributes to environmental persistence (t₁/₂ = 2–13 days in soil) and target-site binding [2]. This building block serves as a direct precursor for constructing sulfonylurea or sulfonamide herbicides via functionalization of the 5-methanamine group with sulfonyl isocyanates or sulfonyl chlorides. The enhanced lipophilicity imparted by the difluoroethoxy group (ΔLogP ≈ +0.6–0.9 vs. ethoxy analog) is expected to improve foliar uptake and cuticular penetration compared to non-fluorinated pyrimidine scaffolds.

CNS-Penetrant Probe Design: Favorable TPSA and Low HBD Profile

With a TPSA of 61.03 Ų and a single hydrogen bond donor, this building block sits comfortably within the CNS drug-likeness space (TPSA < 90 Ų, HBD ≤ 3) defined by the Veber rules for oral bioavailability prediction [1][3]. When incorporated into larger CNS-targeted chemotypes, the 2,2-difluoroethoxy group is expected to enhance passive blood-brain barrier penetration relative to more polar alkoxy analogs, while the methanamine handle provides a conjugation point for attaching CNS-active pharmacophores without introducing additional hydrogen bond donors that would penalize brain exposure.

Fragment-Based Drug Discovery: Validated Physicochemical Starting Point

With a molecular weight of 189.16 Da, 4 rotatable bonds, and balanced LogP (0.58) and TPSA (61.03), the compound satisfies all key fragment-likeness criteria (MW < 250, LogP < 3.5, HBD < 3, HBA < 6, RotB < 5) and is suitable as a fragment library component for SPR, NMR, or X-ray crystallography-based screening [1]. The methanamine group provides a synthetic growth vector for fragment elaboration, and the 2,2-difluoroethoxy moiety can serve as an ¹⁹F NMR reporter for ligand-observed binding experiments without requiring additional fluorine labeling.

Technical Documentation Hub

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